woodfordin D
woodfordin D
Brand Name:
Vulcanchem
CAS No.:
137422-97-0
VCID:
VC0141281
InChI:
InChI=1S/C109H76O70/c110-18-55(91(174-96(150)23-1-36(112)64(128)37(113)2-23)89-50(126)20-163-100(154)27-9-44(120)68(132)77(141)58(27)59-28(103(157)172-89)10-45(121)69(133)78(59)142)169-106(160)33-12-47(123)71(135)83(147)86(33)166-52-15-30-62(81(145)75(52)139)63-32-17-54(76(140)82(63)146)168-88-35(14-49(125)73(137)85(88)149)108(162)178-95-94(177-98(152)25-5-40(116)66(130)41(117)6-25)93-57(171-109(95)179-99(153)26-7-42(118)67(131)43(119)8-26)22-165-102(156)31-16-53(74(138)80(144)61(31)60-29(104(158)176-93)11-46(122)70(134)79(60)143)167-87-34(13-48(124)72(136)84(87)148)107(161)170-56(19-111)92(90(173-105(32)159)51(127)21-164-101(30)155)175-97(151)24-3-38(114)65(129)39(115)4-24/h1-19,50-51,55-57,89-95,109,112-149H,20-22H2
SMILES:
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O
Molecular Formula:
C109H76O70
Molecular Weight:
2505.7 g/mol
woodfordin D
CAS No.: 137422-97-0
Main Products
VCID: VC0141281
Molecular Formula: C109H76O70
Molecular Weight: 2505.7 g/mol
CAS No. | 137422-97-0 |
---|---|
Product Name | woodfordin D |
Molecular Formula | C109H76O70 |
Molecular Weight | 2505.7 g/mol |
IUPAC Name | [1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11-formyl-4,5,6,14,21,22,25,26,30,31,32,46,47,48,51,52-hexadecahydroxy-9,17,35,43,55,61-hexaoxo-12,38,58-tris[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,39,42,56,62-nonaoxadecacyclo[38.12.5.413,27.137,41.03,8.018,23.029,34.044,49.050,54.024,60]dohexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate |
Standard InChI | InChI=1S/C109H76O70/c110-18-55(91(174-96(150)23-1-36(112)64(128)37(113)2-23)89-50(126)20-163-100(154)27-9-44(120)68(132)77(141)58(27)59-28(103(157)172-89)10-45(121)69(133)78(59)142)169-106(160)33-12-47(123)71(135)83(147)86(33)166-52-15-30-62(81(145)75(52)139)63-32-17-54(76(140)82(63)146)168-88-35(14-49(125)73(137)85(88)149)108(162)178-95-94(177-98(152)25-5-40(116)66(130)41(117)6-25)93-57(171-109(95)179-99(153)26-7-42(118)67(131)43(119)8-26)22-165-102(156)31-16-53(74(138)80(144)61(31)60-29(104(158)176-93)11-46(122)70(134)79(60)143)167-87-34(13-48(124)72(136)84(87)148)107(161)170-56(19-111)92(90(173-105(32)159)51(127)21-164-101(30)155)175-97(151)24-3-38(114)65(129)39(115)4-24/h1-19,50-51,55-57,89-95,109,112-149H,20-22H2 |
Standard InChIKey | WBSYRVANNCZWSX-UHFFFAOYSA-N |
SMILES | C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Canonical SMILES | C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Synonyms | woodfordin D |
PubChem Compound | 16131182 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume